(R)-3,3-Difluoro-4-methoxypiperidine
Description
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
(4R)-3,3-difluoro-4-methoxypiperidine |
InChI |
InChI=1S/C6H11F2NO/c1-10-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
IFTWHKUWEKBXCG-RXMQYKEDSA-N |
Isomeric SMILES |
CO[C@@H]1CCNCC1(F)F |
Canonical SMILES |
COC1CCNCC1(F)F |
Origin of Product |
United States |
Preparation Methods
1,4-Addition of Ethyl Bromodifluoroacetate to Acrylonitriles
Step 1: 1,4-Addition
Ethyl bromodifluoroacetate is reacted with 3-substituted acrylonitriles in the presence of copper powder to afford 4-substituted 3,3-difluoropiperidine precursors.
Step 2: Reduction and Lactamization
The cyano group is reduced using borane reagents, followed by intramolecular lactamization to form the piperidine ring.
Step 3: Lactam Reduction
The lactam is further reduced to the corresponding piperidine.
Step 4: Introduction of Methoxy Group
The 4-position substituent is introduced as an alkoxymethyl group, which can be converted to the methoxy substituent through appropriate functional group transformations.
This method allows for the synthesis of N-protected 3,3-difluoroisonipecotic acid derivatives and related compounds, demonstrating versatility in preparing fluorinated piperidines.
Synthesis via tert-Butyl Protected Intermediates
Step 1: Preparation of tert-Butyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate
Starting from racemic mixtures, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is synthesized and purified.
Step 2: Oxidation to Ketone
Using Dess-Martin periodinane in dichloromethane under inert atmosphere at room temperature, the hydroxyl group at the 4-position is oxidized to the corresponding ketone (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate).
Step 3: Nucleophilic Substitution
The ketone intermediate undergoes nucleophilic substitution with methanol or methoxy-containing nucleophiles to install the 4-methoxy group.
Step 4: Deprotection
Acidic treatment (e.g., trifluoroacetic acid) removes the tert-butyl protecting group to yield (R)-3,3-difluoro-4-methoxypiperidine as a salt or free base.
Step 5: Resolution
Enantiomeric resolution or asymmetric synthesis techniques are applied to obtain the (R)-enantiomer with high stereochemical purity.
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| 1,4-Addition | Ethyl bromodifluoroacetate, 3-substituted acrylonitrile, Cu powder | Room temperature | Not specified | Forms difluorinated intermediate |
| Reduction & Lactamization | Borane reduction | Mild heating | Not specified | Converts nitrile to lactam |
| Lactam Reduction | Borane or other hydride reducing agents | Mild conditions | Not specified | Forms piperidine ring |
| Oxidation (tert-butyl route) | Dess-Martin periodinane, CH2Cl2, inert atmosphere | 20 °C (room temp) | High (>90%) | Converts hydroxyl to ketone |
| Nucleophilic substitution | Methanol or methoxy nucleophile | 0 °C to room temp | Moderate to high | Introduces methoxy group |
| Deprotection | Trifluoroacetic acid (TFA) | Room temperature | High | Removes tert-butyl protecting group |
The 1,4-addition route provides a robust method to access various 4-substituted 3,3-difluoropiperidines, including methoxy derivatives, with good control over the substitution pattern.
The tert-butyl protected intermediate approach allows for selective oxidation and functionalization at the 4-position, facilitating the introduction of the methoxy group with high regio- and stereoselectivity.
Both methods require careful control of reaction conditions, especially temperature and atmosphere, to maintain the integrity of the difluoro substituents and to achieve high purity and yield.
Enantiomeric purity is critical for biological applications; thus, chiral resolution or asymmetric synthesis steps are integrated into the preparation protocols.
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| 1,4-Addition and Reduction | 1,4-addition → reduction → lactamization → methoxy substitution | Versatile, applicable to various 4-substituents | Multi-step, moderate complexity |
| tert-Butyl Protected Intermediate | Protection → oxidation → substitution → deprotection | High regioselectivity, good yields | Requires protecting group handling |
The preparation of (R)-3,3-difluoro-4-methoxypiperidine involves advanced synthetic methodologies that combine fluorine chemistry with selective functionalization of the piperidine ring. The two principal routes—1,4-addition with subsequent reductions and the tert-butyl protected intermediate strategy—offer complementary approaches to achieve the target compound with high purity and stereochemical control. These methods are supported by detailed experimental protocols and have been validated in medicinal chemistry research contexts.
Chemical Reactions Analysis
Types of Reactions
®-3,3-Difluoro-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the piperidine ring can produce a variety of substituted piperidines.
Scientific Research Applications
®-3,3-Difluoro-4-methoxypiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure can enhance the stability and bioavailability of biologically active molecules.
Medicine: Fluorinated piperidines are investigated for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of ®-3,3-Difluoro-4-methoxypiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related fluorinated piperidines and methoxy-substituted heterocycles (Table 1). Key analogues include:
Key Observations :
- Fluorine Positioning : The 3,3-difluoro configuration in the (R)-isomer creates a rigid, electron-deficient region, which contrasts with 4,4-difluoro analogues (e.g., 3-Benzyloxy-4,4-difluoropiperidine) where fluorine atoms occupy equatorial positions, reducing ring puckering .
- Methoxy vs. Hydroxy/Benzyloxy : The methoxy group in (R)-3,3-Difluoro-4-methoxypiperidine offers moderate lipophilicity compared to the polar hydroxy group or bulky benzyloxy substituents, balancing solubility and membrane permeability .
- Stereochemical Impact : The (R)-configuration optimizes spatial alignment with chiral biological targets, as seen in receptor-binding assays for similar fluorinated piperidines .
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) : (R)-3,3-Difluoro-4-methoxypiperidine has a calculated LogP of 1.8, lower than benzyloxy-substituted analogues (LogP ~2.5) but higher than hydroxy variants (LogP ~0.5) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism in the liver, as demonstrated in microsomal assays for related compounds .
- Bioavailability: The compound’s moderate polarity and fluorine-induced reduction in amine basicity (pKa ~7.1) enhance oral absorption compared to non-fluorinated piperidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
